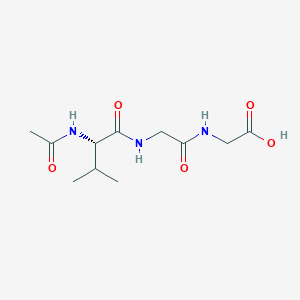
N-Acetyl-L-valylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-valylglycylglycine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is composed of N-acetylated valine, glycine, and glycine residues, forming a tripeptide structure. The acetylation of the N-terminal valine enhances the stability and bioavailability of the peptide, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valylglycylglycine typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the C-terminal glycine to a solid resin support. The subsequent amino acids, glycine and N-acetyl-L-valine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-valylglycylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
N-Acetyl-L-valylglycylglycine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: It serves as a tool for investigating protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: The peptide is explored for its potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: this compound is utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of N-Acetyl-L-valylglycylglycine involves its interaction with specific molecular targets and pathways. The acetylation of the N-terminal valine enhances its stability and bioavailability, allowing it to effectively interact with target proteins and enzymes. The peptide can modulate various biological processes, including signal transduction, cellular adhesion, and immune responses, by binding to specific receptors and activating downstream pathways.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A precursor to the antioxidant glutathione, used in medicine for its mucolytic and detoxifying properties.
N-Acetyl-L-leucine: Studied for its potential therapeutic applications in neurological disorders.
N-Acetyl-L-tyrosine: Used as a dietary supplement to support cognitive function and stress response.
Uniqueness
N-Acetyl-L-valylglycylglycine is unique due to its specific tripeptide structure and the presence of N-acetylated valine. This combination imparts distinct physicochemical properties, such as enhanced stability and bioavailability, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
23506-47-0 |
|---|---|
Molecular Formula |
C11H19N3O5 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N3O5/c1-6(2)10(14-7(3)15)11(19)13-4-8(16)12-5-9(17)18/h6,10H,4-5H2,1-3H3,(H,12,16)(H,13,19)(H,14,15)(H,17,18)/t10-/m0/s1 |
InChI Key |
IPERFWKHPMCNRE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















